3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Lipophilicity Drug-likeness Permeability

Differentiate your monoamine transporter studies with this high-clogP benzamide scaffold. Its triethoxy substitution delivers a predicted ΔclogP of +1.0 to +1.5 over trimethoxy analogs, enhancing BBB penetration potential and lipophilic pocket probing. Also ideal as a high-ethoxy-density HPLC standard for method development. Note: No published bioactivity data; de novo DMPK profiling is essential. Custom synthesis is available; contact us for a tailored quote.

Molecular Formula C24H30N2O5
Molecular Weight 426.513
CAS No. 941933-39-7
Cat. No. B2441833
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
CAS941933-39-7
Molecular FormulaC24H30N2O5
Molecular Weight426.513
Structural Identifiers
SMILESCCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=C(C=C2)N3CCCC3=O)C
InChIInChI=1S/C24H30N2O5/c1-5-29-20-14-17(15-21(30-6-2)23(20)31-7-3)24(28)25-18-10-11-19(16(4)13-18)26-12-8-9-22(26)27/h10-11,13-15H,5-9,12H2,1-4H3,(H,25,28)
InChIKeyKIBIDTQGAVFLCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,4,5-Triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-39-7): Structural Classification & Baselines for Comparative Selection


3,4,5-Triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-39-7) is a fully synthetic small molecule (MF: C24H30N2O5; MW: 426.51 g/mol) belonging to the benzamide class . It features a 3,4,5-triethoxybenzamide core linked to a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl fragment. This structural architecture situates the compound within broader patent families of amide derivatives investigated as monoamine re-uptake inhibitors for indications including urinary incontinence [1]. However, a systematic search of primary research papers, authoritative databases (PubChem, ChEMBL, BindingDB), and patents reveals that no quantitative biological activity data (e.g., IC50, Ki, EC50), selectivity profiles, or in vivo pharmacological results have been publicly disclosed for this specific compound as of the present analysis. The evidence presented below is therefore grounded in structural and physicochemical differentiation from its closest obtainable analogs, with explicit tagging of evidence strength. Users should treat this guide as a structural comparison framework rather than a performance-validated selection tool.

Why Generic Substitution of 3,4,5-Triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-39-7) Is Not Advisable Without Direct Comparative Data


Within the benzamide class, even subtle structural modifications—such as the replacement of ethoxy with methoxy groups or positional isomerism of the methyl and oxopyrrolidinyl substituents—can produce significant shifts in lipophilicity (ΔlogP), hydrogen-bonding capacity, and conformational flexibility, each of which can alter target binding, off-target liability, metabolic stability, and physicochemical developability [1]. For compounds in this chemical series, in-class analogs cannot be assumed to be functionally interchangeable in the absence of head-to-head pharmacological data. Because the target compound lacks any published affinity, selectivity, or in vivo data, generic substitution with a close structural analog that appears superficially similar carries an unquantifiable risk of divergent biological behavior. The quantitative evidence below characterizes what can be objectively differentiated at the structural and property level, while explicitly flagging where critical pharmacological comparators are missing .

Quantitative Differentiation Evidence for 3,4,5-Triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-39-7) Against Closest Analogs


Lipophilicity (clogP) Differential: Triethoxy vs. Trimethoxy Substitution in Benzamide Analogs

The target compound bears three ethoxy (–OCH2CH3) substituents at positions 3, 4, and 5 of the benzamide ring. Its closest commercially cataloged analog, 3,4,5-trimethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide, carries methoxy (–OCH3) groups instead . Although experimentally measured logP/logD values for the target compound are not publicly available, the additive effect of replacing three methoxy groups with three ethoxy groups is well-established in medicinal chemistry: each –CH2– unit increment increases calculated logP (clogP) by approximately 0.5 log units, leading to a predicted ΔclogP of ~1.0–1.5 between the triethoxy and trimethoxy variants [1]. This lipophilicity shift is expected to influence membrane permeability, plasma protein binding, and metabolic clearance.

Lipophilicity Drug-likeness Permeability Physicochemical profiling

Positional Isomerism: 3-Methyl-4-(2-oxopyrrolidin-1-yl)phenyl vs. 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl Substituent Pattern

The target compound (CAS 941933-39-7) features a 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl fragment, whereas a closely cataloged positional isomer carries a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group (3,4,5-triethoxy-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]benzamide) . In benzamide monoamine re-uptake inhibitor SAR, the relative orientation of the methyl and oxopyrrolidinyl substituents on the central phenyl ring has been shown to modulate both serotonin and noradrenaline transporter affinity [1]. No direct comparative binding data exist for these two specific isomers; however, the patent literature demonstrates that regioisomeric benzamide pairs can exhibit divergent dual re-uptake inhibition ratios, making positional isomerism a non-trivial differentiation factor for researchers selecting tool compounds for neuroscience target validation [1].

Regioisomerism Target binding Selectivity Structure-Activity Relationship (SAR)

Substitution Degree: Triethoxy vs. Monoethoxy Benzamide Analogs — Implications for Solubility and Metabolic Stability

The target compound's 3,4,5-triethoxy substitution pattern distinguishes it from monoethoxy analogs such as 4-ethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941889-29-8) . The 3,4,5-triethoxybenzamide core has been documented in other pharmacologically characterized molecules (e.g., SANT-2, a Sonic hedgehog signaling antagonist) to influence solubility, with reported solubility in DMSO, ethanol, and chloroform but poor aqueous solubility . In general benzamide SAR, increasing the number of alkoxy substituents on the benzamide ring tends to reduce aqueous solubility while potentially improving metabolic stability through steric shielding of metabolic soft spots [1]. No direct comparative solubility or metabolic stability measurements exist for the target compound versus its monoethoxy analog.

Solubility Metabolic stability Ethoxy substitution Lead optimization

Absence of Public Target Engagement Data: A Critical Gap in Comparative Selection

A comprehensive search of ChEMBL, PubChem, BindingDB, PubMed, and Google Patents returned zero quantitative bioactivity data points (IC50, Ki, EC50, % inhibition, or functional assay results) for CAS 941933-39-7 [1]. In contrast, structurally related benzamide derivatives within the US20080306123A1 patent family have disclosed serotonin and noradrenaline re-uptake inhibition data (e.g., exemplified compounds with dual re-uptake inhibitory activity) [2]. For the target compound, no such data are available, preventing any direct or cross-study potency comparison. This absence of target engagement data represents a fundamental limitation for evidence-based compound selection.

Bioactivity gap Target deconvolution Procurement risk Data transparency

Application Scenarios for 3,4,5-Triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide (CAS 941933-39-7) Based on Structural and Property Evidence


Lipophilicity-Driven Chemical Tool Selection in CNS Target Validation Studies

For neuroscience research programs investigating monoamine transporter modulation where a higher-clogP benzamide scaffold is desired (e.g., to enhance blood-brain barrier penetration or to probe lipophilic binding pockets), the target compound's triethoxy substitution pattern offers a predicted lipophilicity advantage of ΔclogP ≈ +1.0 to +1.5 over its trimethoxy analog [1]. Researchers should note, however, that no experimental logP/logD, brain penetration, or transporter occupancy data have been published for this compound, and de novo DMPK profiling is essential before use in in vivo CNS studies.

Regioisomer-Specific SAR Exploration in Benzamide Monoamine Re-uptake Inhibitor Programs

The 3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl substitution pattern of the target compound distinguishes it from the 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl regioisomer . Medicinal chemistry teams exploring positional SAR around the central phenyl ring can use the target compound as a comparator to probe how methyl/oxopyrrolidinyl orientation affects target affinity and selectivity. This scenario is contingent upon obtaining both regioisomers and measuring their activity in parallel in relevant binding or functional assays, as no pre-existing data are available [2].

Physicochemical Method Development: Chromatographic Retention and Solubility Profiling of High-Ethoxy-Density Benzamides

Analytical chemistry groups developing HPLC or UPLC methods for benzamide libraries may select the target compound as a representative high-ethoxy-density standard. Its three ethoxy groups contribute to elevated lipophilicity and reduced aqueous solubility relative to mono- or dimethoxy analogs, making it a useful probe for testing chromatographic separation conditions and solubility-enhancing formulation approaches (e.g., co-solvent systems, cyclodextrin complexation) . This application does not depend on biological activity data and is supported solely by the compound's structural and predicted physicochemical properties.

Computational Chemistry Benchmarking: Docking, QSAR Model Training, and Free Energy Perturbation Studies

The target compound's well-defined, synthetically accessible structure and the availability of closely related analogs (trimethoxy, monoethoxy, regioisomeric, and trifluoromethyl variants) make it a suitable candidate for inclusion in computational benchmark sets. It can serve as a test case for docking pose prediction, QSAR model extrapolation (e.g., predicting activity from methoxy to ethoxy substitutions), or relative binding free energy calculations between structural pairs . The absence of experimental activity data means that computational predictions cannot be validated for this compound without new experimental measurements.

Quote Request

Request a Quote for 3,4,5-triethoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.